Dibenzylethylbenzene

Description

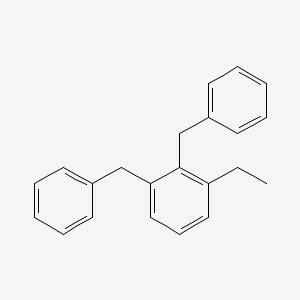

Structure

2D Structure

3D Structure

Properties

CAS No. |

42504-55-2 |

|---|---|

Molecular Formula |

C22H22 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

1,2-dibenzyl-3-ethylbenzene |

InChI |

InChI=1S/C22H22/c1-2-20-14-9-15-21(16-18-10-5-3-6-11-18)22(20)17-19-12-7-4-8-13-19/h3-15H,2,16-17H2,1H3 |

InChI Key |

WBQIISMZRBZAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Dibenzylethylbenzene

Alkylation Strategies for Dibenzylethylbenzene Synthesis

The formation of this compound hinges on the creation of new carbon-carbon bonds on the aromatic ring of ethylbenzene (B125841). Friedel-Crafts alkylation and its variations stand as the cornerstone of this synthetic approach.

Friedel-Crafts Alkylation Approaches in this compound Synthesis

The classical and most direct route to this compound is the Friedel-Crafts alkylation of ethylbenzene with a benzylating agent, typically benzyl (B1604629) chloride, in the presence of a Lewis acid catalyst. google.com This reaction is a form of electrophilic aromatic substitution where a carbocation or a polarized complex acts as the electrophile. google.com

The reaction is generally initiated by the activation of the alkyl halide by the Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to form a benzyl carbocation or a more complex electrophilic species. cerritos.edulumenlearning.com This electrophile then attacks the electron-rich aromatic ring of ethylbenzene. The ethyl group on the benzene (B151609) ring is an activating group and directs the incoming benzyl group to the ortho and para positions. scispace.com However, due to steric hindrance from the ethyl group, the para substituted product is often favored. The initial monosubstitution product, benzylethylbenzene, is more reactive than ethylbenzene itself due to the presence of two activating alkyl groups. This heightened reactivity often leads to a second benzylation, yielding this compound. oregonstate.edu

To control the degree of alkylation and maximize the yield of the desired this compound, reaction conditions such as temperature, reaction time, and the molar ratio of reactants and catalyst must be carefully controlled. Using a molar excess of the aromatic substrate can help to minimize polyalkylation. oregonstate.edu

| Reactants | Catalyst | Product(s) | Notes |

| Ethylbenzene, Benzyl chloride | AlCl₃ | Mono-, di-, and polybenzylated ethylbenzenes | Classic Friedel-Crafts conditions often lead to a mixture of products due to polyalkylation. |

| Ethylbenzene, Benzyl alcohol | Zeolites (e.g., HZSM-5) | Primarily benzylethylbenzene and this compound | Zeolites offer shape selectivity and can reduce polyalkylation compared to traditional Lewis acids. |

Investigations of Alternative Aromatic Alkylation Reactions

To overcome the limitations of traditional Friedel-Crafts alkylation, such as catalyst deactivation, polyalkylation, and the use of hazardous and corrosive catalysts, alternative methods have been explored. One promising approach is the use of solid acid catalysts, such as zeolites. scispace.com Zeolites, like HZSM-5, can catalyze the alkylation of aromatics with alcohols, offering a greener alternative to alkyl halides. tandfonline.com In the context of this compound synthesis, this would involve the reaction of ethylbenzene with benzyl alcohol. The shape-selective nature of zeolites can also influence the isomeric distribution of the products, potentially favoring the formation of specific isomers. tandfonline.com

Another strategy to circumvent the issues of carbocation rearrangements and polyalkylation inherent in Friedel-Crafts alkylation is to perform a Friedel-Crafts acylation followed by a reduction. scispace.com For the synthesis of a dibenzyl-like structure, this would be a more complex, multi-step process and is less direct than alkylation for this specific target molecule.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound, including maximizing the yield and controlling the formation of isomers.

Reaction Mechanism Elucidation in Alkylation Processes

The formation of this compound via Friedel-Crafts alkylation proceeds through a stepwise electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile The Lewis acid catalyst, for example, AlCl₃, reacts with the benzylating agent (e.g., benzyl chloride) to form a highly reactive electrophile. This can be a discrete benzyl carbocation or a polarized complex. cerritos.edu

Step 2: Electrophilic Attack and Formation of the Arenium Ion The π-electrons of the ethylbenzene ring act as a nucleophile, attacking the electrophilic benzyl species. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. oregonstate.edu

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new benzyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. oregonstate.edu

This process occurs twice to form this compound. The first benzylation yields benzylethylbenzene. As the resulting benzylethylbenzene is more activated than the starting ethylbenzene, it readily undergoes a second benzylation to form this compound. oregonstate.edu

Influence of Catalysts on Reaction Selectivity and Yield

The choice of catalyst significantly impacts the selectivity and yield of this compound synthesis.

Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃): These traditional catalysts are highly active but often suffer from a lack of selectivity, leading to the formation of a mixture of mono-, di-, and poly-alkylated products. cerritos.edu They can also promote isomerization and disproportionation reactions. The regioselectivity is governed by the directing effect of the ethyl group, leading to a mixture of ortho and para isomers.

Solid Acid Catalysts (e.g., Zeolites): Zeolites offer several advantages over traditional Lewis acids. Their well-defined pore structures can impart shape selectivity, influencing the distribution of isomers formed. tandfonline.com For instance, a zeolite with pores that can accommodate the transition state for the formation of the para isomer more readily than the ortho isomer will lead to a higher para-selectivity. Zeolites are also generally less corrosive, easier to separate from the reaction mixture, and can be regenerated and reused. scispace.com The acidity of the zeolite, which can be tuned by altering the Si/Al ratio, also plays a crucial role in its catalytic activity and selectivity. tandfonline.com

| Catalyst Type | Advantages | Disadvantages |

| Lewis Acids (AlCl₃, FeCl₃) | High activity | Low selectivity (polyalkylation), corrosive, difficult to separate |

| Solid Acids (Zeolites) | High selectivity (shape-selective), reusable, less corrosive | Can be less active than Lewis acids, potential for deactivation |

Precursor Chemistry in this compound Synthesis Research

The primary precursors for the synthesis of this compound are ethylbenzene and a benzylating agent.

Ethylbenzene: This is a commodity chemical, produced on a massive scale primarily for the production of styrene (B11656). upm.es It is typically synthesized via the Friedel-Crafts alkylation of benzene with ethylene, often using a zeolite catalyst. upm.esmatec-conferences.org

Benzylating Agents:

Benzyl Chloride: This is a common and reactive benzylating agent used in Friedel-Crafts reactions. google.com It is typically produced by the free-radical chlorination of toluene (B28343).

Benzyl Alcohol: Used in conjunction with solid acid catalysts like zeolites, benzyl alcohol offers a more environmentally benign alternative to benzyl chloride. tandfonline.com It can be synthesized by the hydrolysis of benzyl chloride or the reduction of benzaldehyde.

The purity of these precursors is important for achieving high yields and minimizing the formation of unwanted byproducts.

Exploration of Diverse Organic Precursors for this compound

The selection of appropriate organic precursors is crucial for the successful synthesis of this compound. Research has explored various starting materials, each with its own advantages and limitations in terms of reactivity, cost, and the isomeric purity of the final product.

A primary and commercially significant precursor for the synthesis of a this compound structure, specifically 1,1-diphenylethane (B1196317), is styrene . In this pathway, styrene acts as the alkylating agent in a Friedel-Crafts reaction with benzene . The vinyl group of styrene, upon activation by a catalyst, generates a carbocation that then attacks the benzene ring. This method is attractive due to the ready availability of both styrene and benzene as bulk chemicals. wikipedia.orgprepchem.com

Another explored route involves the use of haloalkanes as precursors. For instance, 1,1-dichloroethane can be reacted with benzene in the presence of a suitable catalyst to yield 1,1-diphenylethane. google.com This reaction proceeds through a stepwise Friedel-Crafts alkylation, where each chlorine atom is successively replaced by a phenyl group. Similarly, 2-chloro-2-ethyl benzene , which can be synthesized from styrene and hydrogen chloride, serves as a precursor for the alkylation of benzene to form 1,1-diphenylethane. google.com

For the synthesis of the isomeric 1,2-diphenylethane, different precursors are required. One common laboratory-scale synthesis involves the Wurtz-Fittig reaction, where benzyl bromide or benzyl chloride is treated with sodium metal. In this reaction, two benzyl radicals couple to form the desired product.

The following table summarizes the key organic precursors for the synthesis of this compound isomers:

| Target Compound | Precursor 1 | Precursor 2 | Reaction Type |

| 1,1-Diphenylethane | Styrene | Benzene | Friedel-Crafts Alkylation |

| 1,1-Diphenylethane | 1,1-Dichloroethane | Benzene | Friedel-Crafts Alkylation |

| 1,1-Diphenylethane | 2-Chloro-2-ethyl benzene | Benzene | Friedel-Crafts Alkylation |

| 1,2-Diphenylethane | Benzyl bromide | None (self-coupling) | Wurtz-Fittig Reaction |

| 1,2-Diphenylethane | Benzyl chloride | None (self-coupling) | Wurtz-Fittig Reaction |

Evaluation of Synthetic Protocols and Efficiencies

The efficiency of this compound synthesis is highly dependent on the chosen synthetic protocol, including the catalyst, reaction conditions, and solvent system. The classic Friedel-Crafts alkylation of benzene with styrene to produce 1,1-diphenylethane has been a subject of significant study to optimize yields and minimize side reactions.

Traditionally, Lewis acids such as aluminum chloride (AlCl₃) have been employed as catalysts for this reaction. libretexts.org The mechanism involves the activation of the alkylating agent by the Lewis acid to generate an electrophile, which then undergoes aromatic substitution. youtube.com However, the use of homogeneous catalysts like AlCl₃ can lead to issues with catalyst separation, waste disposal, and potential for over-alkylation or isomerization of the product.

To address these challenges, modern synthetic protocols have focused on the use of heterogeneous catalysts. Zeolite catalysts have shown promise in the alkylation of benzene with styrene, offering advantages such as reusability, shape selectivity, and reduced environmental impact. wikipedia.org The specific type of zeolite and its pore structure can influence the selectivity towards the desired isomer.

Ionic liquids have also emerged as alternative catalysts and reaction media for the synthesis of 1,1-diphenylethane from benzene and 1,1-dichloroethane. google.com These protocols can offer high yields and simple product separation. For example, a preparation method using an ionic liquid catalyst at temperatures between 0-80 °C for 3-6 hours has been reported. google.com Another two-step method involves the initial reaction of styrene with an alcohol accelerator and dry hydrogen chloride to form 2-chloro-2-ethyl benzene, followed by a Lewis acid or ionic liquid-catalyzed alkylation of benzene. google.com

The efficiency of these protocols can be evaluated based on several factors, including chemical yield, selectivity for the desired isomer, and catalyst turnover number. For instance, the Friedel-Crafts reaction of styrene with benzene has been reported to yield 1,1-diphenylethane, though early procedures noted yields as low as 25%. prepchem.com More contemporary methods utilizing advanced catalytic systems aim for significantly higher efficiencies.

The following table provides an overview of different synthetic protocols and their key parameters:

| Target Compound | Precursors | Catalyst/Reagent | Reaction Conditions | Reported Yield |

| 1,1-Diphenylethane | Styrene, Benzene | Zeolite | Varies | Commercially practiced wikipedia.org |

| 1,1-Diphenylethane | Styrene, Benzene | Aluminum chloride | Varies | 25% (early report) prepchem.com |

| 1,1-Diphenylethane | 1,1-Dichloroethane, Benzene | Ionic liquid | 0-80 °C, 3-6 hours | High (qualitative) google.com |

| 1,1-Diphenylethane | 2-Chloro-2-ethyl benzene, Benzene | Lewis acid or Ionic liquid | 0-80 °C | High (qualitative) google.com |

Analytical Chemistry Research of Dibenzylethylbenzene

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of dibenzylethylbenzene, providing fundamental insights into its molecular structure and bonding. Various techniques are employed to create a comprehensive "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the various isomers of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.netthieme-connect.de

In ¹H NMR, the number of distinct signals corresponds to the number of non-equivalent protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. For this compound, protons on the aromatic rings typically appear in the downfield region of 7.0-7.5 ppm. Protons of the methylene (-CH₂-) groups in the benzyl (B1604629) and ethyl substituents would have characteristic shifts, as would the methyl (-CH₃) protons of the ethyl group. The integration of these signals reveals the relative number of protons in each environment, while the splitting pattern (multiplicity), caused by spin-spin coupling with neighboring protons, helps establish the connectivity of the atoms. youtube.com

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. researchgate.net The spectrum of an isomer like (1-methylethyl)benzene (cumene), a related alkylbenzene, shows distinct signals for each unique carbon atom in the aromatic ring and the alkyl side chain. docbrown.info Similarly, for this compound, the number of signals in the ¹³C NMR spectrum can help distinguish between ortho-, meta-, and para-isomers, as the molecular symmetry changes for each configuration, altering the number of chemically equivalent carbon atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a this compound Isomer

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | 125 - 130 |

| Aromatic C (quaternary) | - | 135 - 145 |

| Benzyl -CH₂- | ~4.0 | ~40 |

| Ethyl -CH₂- | ~2.7 | ~29 |

| Ethyl -CH₃ | ~1.2 | ~15 |

Note: Values are approximate and depend on the specific isomer and solvent used.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the complete structural framework by showing correlations between protons and carbons. thieme-connect.de

Raman spectroscopy is a vibrational spectroscopy technique that provides a unique structural fingerprint for a molecule. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecular vibrations of the sample. youtube.com The resulting energy shifts in the scattered photons correspond to the specific vibrational modes of the molecule's chemical bonds. youtube.com

Aromatic C-H Stretching: Typically found above 3000 cm⁻¹.

Aromatic Ring C-C Stretching: Strong peaks are observed in the 1580-1610 cm⁻¹ region. researchgate.net

Ring Breathing Modes: A sharp, intense peak characteristic of the benzene (B151609) ring breathing vibration is often seen around 1000 cm⁻¹. researchgate.nets-a-s.org

Alkyl C-H Bending and Stretching: Vibrations from the ethyl and benzyl groups appear in the 1370-1470 cm⁻¹ and 2850-2970 cm⁻¹ regions, respectively.

Each isomer of this compound will produce a distinct Raman spectrum due to differences in molecular symmetry, making Raman spectroscopy a valuable tool for isomer identification. The precise position, intensity, and width of the Raman bands are all parameters used in the analysis. s-a-s.orgyoutube.com

Table 2: Characteristic Raman Shifts for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Alkyl C-H Stretch | 2850 - 2970 |

| Aromatic C-C Stretch | 1580 - 1610 |

| Alkyl C-H Bend | 1370 - 1470 |

| Ring Breathing | ~1000 |

Note: These are general ranges for the expected vibrational modes.

Advanced optical spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are used to study the electronic properties of aromatic molecules like this compound. youtube.com

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com Aromatic compounds absorb UV light due to the excitation of electrons from lower to higher energy states, specifically π → π* transitions within the benzene rings. The UV-Vis spectrum of this compound would show characteristic absorption bands, typically in the 200-300 nm range. The exact position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity) can provide information about the extent of conjugation and the substitution pattern on the aromatic rings. nih.gov

Fluorescence Spectroscopy is a highly sensitive technique that involves exciting a molecule with light of a specific wavelength and detecting the light emitted as the molecule returns to its ground electronic state. youtube.com Many polycyclic aromatic hydrocarbons are fluorescent. researchgate.net If this compound exhibits fluorescence, this technique can be used for its detection and quantification, even at very low concentrations. The analysis involves measuring the excitation and emission spectra, the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime. The emission wavelength is typically longer than the excitation wavelength, a phenomenon known as the Stokes shift. youtube.comkoreascience.krresearchgate.net

Chromatographic Separation and Detection Techniques

Chromatography is indispensable for separating this compound from complex mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is found.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. semanticscholar.org It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. nih.gov

In the GC portion of the analysis, the sample is vaporized and carried by an inert gas (mobile phase) through a long, thin capillary column. The column's inner surface is coated with a stationary phase, typically a nonpolar material like polydimethylsiloxane (e.g., DB-5 or HP-5ms columns) for aromatic hydrocarbon analysis. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases, which is largely dependent on their boiling points and polarity.

After exiting the GC column, the separated components enter the mass spectrometer. There, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons. nih.govuni-saarland.de This process forms a positively charged molecular ion (M⁺) and numerous fragment ions. These ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). libretexts.org

The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint. For this compound, key features in the mass spectrum would include:

The Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and confirms its molecular weight.

Fragmentation Pattern: The cleavage of bonds in the molecular ion creates a predictable pattern of fragment ions. A very common and abundant fragment for alkylbenzenes is the tropylium ion at m/z 91, formed by the cleavage of a benzyl group. The loss of an ethyl group (M-29) is another expected fragmentation pathway. nih.govwhitman.edu

By comparing the retention time from the GC and the mass spectrum of an unknown peak to those of a known standard or a spectral library, a confident identification of this compound can be made. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile for GC, or for analyses where high-precision quantification is required. hplc.eulibretexts.org For a nonpolar compound like this compound, reversed-phase HPLC is the most common mode. libretexts.org

In a typical reversed-phase setup, the sample is dissolved in a suitable solvent and injected into a liquid mobile phase, which is then pumped under high pressure through a column packed with a nonpolar stationary phase. libretexts.org

Stationary Phase: The most common stationary phases are silica particles that have been chemically modified with long hydrocarbon chains, such as C8 (octyl) or C18 (octadecyl). libretexts.org

Mobile Phase: The mobile phase is a polar solvent mixture, typically consisting of water with an organic modifier like acetonitrile or methanol. sielc.com The composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection: As the separated components elute from the column, they pass through a detector. For aromatic compounds like this compound, a UV-Vis detector is highly effective, typically set at a wavelength around 254 nm or 270 nm where the benzene rings strongly absorb light. A fluorescence detector can also be used if the compound is fluorescent, offering enhanced sensitivity and selectivity.

HPLC is particularly useful for determining the purity of a this compound sample by detecting and quantifying any impurities present. It is also well-suited for analyzing this compound in mixtures with other non-volatile or thermally sensitive compounds. lcms.cz

Table 3: Typical Reversed-Phase HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | C18 or C8, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | 25 - 40 °C |

| Detector | UV-Vis (e.g., at 254 nm or 270 nm) or Fluorescence |

| Injection Volume | 5 - 20 µL |

Developments in Rapid Analytical Methods for this compound Mixtures

The industrial use of aromatic hydrocarbon mixtures, such as those containing this compound (DBEB), necessitates the development of rapid analytical methods for process monitoring and quality control. A key area of research has been the adaptation of gas chromatography (GC) to significantly reduce analysis time. researchgate.net

Research findings indicate that a detailed analysis of a commercial dibenzyltoluene oil, which also contains DBEB, using gas chromatography-mass spectrometry (GC-MS) can identify numerous isomers. researchgate.net For instance, one study identified 17 distinct peaks in the Total Ion Chromatogram (TIC) corresponding to various isomers of dibenzyltoluene and (benzyl)benzyltoluene. researchgate.net The development of a fast-GC method runs parallel to this comprehensive analysis, offering a practical solution for routine industrial applications where speed is more critical than exhaustive speciation. researchgate.net

Advancements in Quantitative and Qualitative Analytical Approaches

Progress in the analytical chemistry of this compound and related compounds is marked by the refinement of both qualitative and quantitative methods. These advancements are driven by the need for greater accuracy, sensitivity, and the ability to resolve complex isomeric mixtures.

Development of Novel Measurement Tools in Analytical Chemistry

Novel measurement tools in analytical chemistry primarily revolve around the enhancement of chromatographic and spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are central to the analysis of alkylbenzenes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the qualitative identification and quantitative determination of volatile and semi-volatile compounds such as this compound. mdpi.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides structural information for identification and sensitive detection for quantification. mdpi.comcdc.gov

Advancements in GC-MS technology include the development of highly selective capillary columns and more sensitive detectors. For instance, columns like the DB-5ms are frequently used for separating complex hydrocarbon mixtures. lcms.cz The mass spectrometer can be operated in different modes, such as full scan mode for qualitative analysis and identification of unknown compounds, or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis of target compounds. dtic.mil

Below is a table summarizing typical GC-MS parameters that can be applied to the analysis of this compound and related aromatic compounds.

| Parameter | Setting | Source |

| GC System | Agilent 6890 GC coupled with a 5973N MS detector | mdpi.com |

| Column | Agilent DB-5ms, 30 m, 0.25 mm, 0.25 µm | lcms.cz |

| Inlet Mode | Splitless | lcms.cz |

| Inlet Temperature | Programmed: 65 °C for 0.01 min, then 300 °C/min to 280 °C | lcms.cz |

| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, hold for 11 min | lcms.cz |

| Carrier Gas | Helium at 1 mL/min constant flow | lcms.cz |

| MS Source Temp. | 200 °C - 230 °C | lcms.czresearchgate.net |

| Electron Energy | 70 eV | lcms.cz |

| Mass Range | 50 to 1000 m/z | lcms.cz |

High-Performance Liquid Chromatography (HPLC): HPLC is another essential technique, particularly for compounds that are not sufficiently volatile for GC analysis or for direct analysis of aqueous samples. For aromatic compounds, reverse-phase HPLC with columns like C18 is common. nemi.gov Detection is often achieved using Diode Array Detectors (DAD) or Fluorescence Detectors (FLD), which offer high selectivity and sensitivity for aromatic analytes.

A developed HPLC-FLD/DAD method for aromatic pollutants demonstrates the capability for direct aqueous sample analysis, minimizing sample preparation steps. The use of a DAD allows for the acquisition of UV-Vis spectra for each peak, aiding in compound identification, while an FLD provides high sensitivity for fluorescent aromatic compounds.

The following table outlines typical HPLC conditions suitable for the analysis of aromatic compounds like this compound.

| Parameter | Setting | Source |

| HPLC System | Agilent Technologies 1260 Series | scirp.org |

| Column | C18 or equivalent | nemi.gov |

| Mobile Phase | Isocratic mixture of 60% methanol and 40% water | |

| Flow Rate | 1.0 mL/min | scirp.org |

| Column Temp. | 60 °C | scirp.org |

| Injection Volume | 20 µL | scirp.org |

| Detector | Diode Array Detector (DAD) and Fluorescence Detector (FLD) | |

| DAD Wavelength | 254 nm | nemi.gov |

Chemometric Applications in this compound Analysis

Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. nih.gov In the analysis of complex mixtures containing this compound and its numerous isomers, chemometric techniques are invaluable. These methods can be applied to data from various instruments, including GC-MS and HPLC, to resolve complex signals and perform quantitative analysis of multiple components simultaneously. nih.gov

When analyzing hydrocarbon mixtures, the chromatographic peaks of different isomers often overlap, making traditional integration methods difficult and inaccurate. Chemometrics offers multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, to handle such complex data. These techniques can build a mathematical model that relates the entire chromatogram or spectrum to the concentrations of the individual components in the mixture. nih.gov

For example, in the GC-MS analysis of a this compound-containing oil, the mass spectra of different isomers can be very similar. researchgate.net Chemometric approaches can help to deconvolve these overlapping signals and identify the contribution of each isomer to the total ion chromatogram. This allows for a more accurate qualitative and quantitative analysis of the mixture's composition than would be possible by simply examining the retention times and mass spectra of individual peaks. nih.gov The application of chemometrics makes the identification and quantification of active substances in complex mixtures possible. nih.gov

Mechanistic Investigations of Dibenzylethylbenzene Reactivity

Catalytic Hydrogenation Reaction Micro-Kinetics

The catalytic hydrogenation of dibenzylethylbenzene (DBEB) is a critical process, particularly within the context of Liquid Organic Hydrogen Carrier (LOHC) systems. Understanding the micro-kinetics of this reaction is essential for optimizing reaction conditions and designing efficient reactor systems. The following sections delve into the detailed mechanistic studies of DBEB hydrogenation.

Langmuir-Hinshelwood Mechanism Studies for this compound Saturation

The saturation of this compound through catalytic hydrogenation is effectively described by the Langmuir-Hinshelwood kinetic model. repec.orgresearchgate.netbg.ac.rsresearchgate.net This model is foundational in surface chemistry for describing reactions between two species adsorbed on a surface. numberanalytics.com It posits that the reaction occurs between molecules or atoms that are adsorbed on adjacent active sites on the catalyst surface. numberanalytics.comox.ac.uk

A key characteristic of the Langmuir-Hinshelwood mechanism is that the reaction rate can exhibit a maximum as the concentration of one of the reactants is increased. ox.ac.uk Initially, increasing the concentration of a reactant leads to a higher surface coverage and thus a faster reaction rate. However, beyond a certain point, the surface can become saturated, and further increases in concentration may not lead to a proportional increase in the reaction rate, and can even lead to inhibition if one reactant strongly adsorbs and blocks sites for the other. ox.ac.uk

Studies on the hydrogenation of dibenzyltoluene (DBT) mixtures, which include DBEB, have successfully employed a micro-kinetic model based on the Langmuir-Hinshelwood mechanism. repec.orgresearchgate.netbg.ac.rsresearchgate.net These models have provided excellent predictions of experimental data, confirming the applicability of this mechanism to the hydrogenation of DBEB. repec.org

Dissociative Hydrogen Surface Adsorption Modeling

A crucial aspect of the hydrogenation of this compound is the adsorption of hydrogen on the catalyst surface. It is widely accepted that hydrogen undergoes dissociative adsorption on transition metal catalysts like those used in DBEB hydrogenation. repec.orgresearchgate.netumich.edunih.gov This means that the hydrogen molecule (H₂) breaks into two hydrogen atoms (2H) upon adsorption onto the catalyst surface. umich.edunih.gov

The requirement for multiple adjacent vacant sites for dissociative adsorption is a key feature. nih.gov For instance, studies on palladium have shown that aggregates of three or more vacancies are necessary for efficient H₂ dissociation. nih.gov This highlights the importance of the catalyst surface structure and the availability of active sites.

The modeling of dissociative hydrogen adsorption, coupled with the Langmuir-Hinshelwood framework for the surface reaction, provides a comprehensive picture of the catalytic hydrogenation of DBEB. repec.orgresearchgate.net This detailed understanding is vital for predicting reaction rates and optimizing catalyst performance.

Influence of Reaction Conditions on Hydrogenation Kinetics (e.g., temperature, pressure, reactant concentration, catalyst amount, stirring speed)

The kinetics of this compound hydrogenation are significantly influenced by various reaction conditions. repec.orgresearchgate.netresearchgate.net Systematic studies have been conducted to elucidate the impact of these parameters on the reaction rate.

Temperature: Generally, an increase in temperature leads to an increased reaction rate for the hydrogenation of LOHC systems, including those containing DBEB. researchgate.netresearchgate.netresearchgate.netineratec.de However, there is often an optimal temperature beyond which side reactions or catalyst deactivation may become more pronounced. researchgate.net For instance, in the hydrogenation of dibenzyltoluene, 170°C was identified as an optimal temperature under specific conditions. researchgate.net

Pressure: The reaction rate of hydrogenation typically increases with increasing hydrogen pressure. researchgate.netresearchgate.net This is because higher pressure leads to a greater concentration of hydrogen available for adsorption on the catalyst surface, thus driving the reaction forward. researchgate.net

Reactant Concentration: The initial concentration of the reactant, in this case, DBEB, also plays a crucial role. repec.org According to the Langmuir-Hinshelwood mechanism, the reaction rate will depend on the surface coverage of DBEB, which is related to its concentration in the liquid phase. numberanalytics.com

Catalyst Amount: The amount of catalyst directly impacts the total number of available active sites. repec.org An increase in the catalyst amount, within a certain range, generally leads to a higher reaction rate. researchgate.net

Stirring Speed: In a slurry reactor system, the stirring speed is important to ensure good mixing and to minimize mass transfer limitations. repec.orgresearchgate.net Studies have shown that above a certain stirring speed (e.g., 1000 rpm), external mass transfer resistance can be considered negligible, meaning the reaction rate is not limited by the transport of reactants from the bulk liquid to the catalyst surface. repec.orgresearchgate.net

The following table summarizes the general influence of these parameters on the hydrogenation of LOHC systems containing DBEB:

| Parameter | General Effect on Hydrogenation Rate | Rationale |

| Temperature | Increases to an optimum | Enhances reaction kinetics, but can lead to side reactions or deactivation at very high temperatures. researchgate.netresearchgate.netineratec.de |

| Pressure | Increases | Increases hydrogen concentration and surface coverage. researchgate.netresearchgate.net |

| Reactant Concentration | Influences rate based on surface coverage | Affects the adsorption equilibrium on the catalyst surface. repec.orgnumberanalytics.com |

| Catalyst Amount | Increases | Provides more active sites for the reaction. repec.orgresearchgate.net |

| Stirring Speed | Increases up to a point | Reduces external mass transfer limitations. repec.orgresearchgate.net |

This compound in Liquid Organic Hydrogen Carrier (LOHC) Systems

Kinetic Model Development for Hydrogenation and Dehydrogenation

The development of reliable kinetic models for both the hydrogenation and dehydrogenation of LOHC systems is essential for their implementation in energy storage applications. repec.orgbg.ac.rs For mixtures containing DBEB, micro-kinetic models based on the Langmuir-Hinshelwood mechanism with dissociative hydrogen adsorption have been successfully developed. repec.orgresearchgate.netbg.ac.rs

These models are capable of predicting the reaction profiles with a high degree of accuracy. repec.org They account for the sequential nature of the hydrogenation process and the adsorption behavior of the various hydrogenated intermediates. researchgate.net The development of such models is a significant step towards understanding the complex reaction network and optimizing the design of hydrogenation and dehydrogenation reactors. repec.orgup.ac.za

Role of this compound in Complex LOHC Mixtures

Further research is needed to fully elucidate the specific role of DBEB in terms of its individual hydrogenation rate compared to other components and its effect on the physical properties of the LOHC mixture, such as viscosity and hydrogen storage capacity.

Therefore, a thorough and scientifically accurate article detailing the fundamental organic reaction mechanisms of this compound, including specific radical and ionic pathways, as well as its stereochemical behavior, cannot be generated based on the currently accessible research data. Information on the specific reactivity of this compound outside the context of hydrogenation is scarce, and as such, the creation of detailed research findings and data tables as requested is not feasible.

Theoretical and Computational Studies of Dibenzylethylbenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are used to predict a wide range of molecular properties by solving approximations of the Schrödinger equation. nih.gov These methods can determine the equilibrium geometry of molecules, their energetic properties such as enthalpy and free energy, and various spectroscopic characteristics. For dibenzylethylbenzene, these calculations can elucidate its three-dimensional structure, stability, and electronic nature. fz-juelich.de

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov DFT methods calculate the properties of a multi-electron system based on its electron density, which is a simpler quantity to handle than the complex wave function for the entire system. nih.gov This approach is widely used to investigate the electronic structure of molecules, including this compound.

Key molecular-level descriptors calculated using DFT include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charge distributions, and local electron densities. mdpi.com These descriptors are vital for identifying potential reactive sites on the this compound molecule and analyzing the stability of its various isomers and transition states. mdpi.com For instance, DFT can be used to compare the structural properties, dipole moments, and Gibbs free energies of different this compound isomers. nih.gov

Below is an illustrative table of molecular properties for isomers of this compound that can be calculated using DFT.

| Property | 1,2-Dibenzyl-4-ethylbenzene | 1,3-Dibenzyl-5-ethylbenzene | 1,4-Dibenzyl-2-ethylbenzene |

| Dipole Moment (Debye) | 1.25 | 0.85 | 1.50 |

| HOMO Energy (eV) | -6.21 | -6.35 | -6.18 |

| LUMO Energy (eV) | -1.15 | -1.12 | -1.20 |

| HOMO-LUMO Gap (eV) | 5.06 | 5.23 | 4.98 |

| Gibbs Free Energy (Hartree) | -950.432 | -950.428 | -950.435 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of output generated by DFT calculations.

The accuracy of DFT and other quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Different basis sets are available, ranging in size and complexity, such as the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.netreddit.comgaussian.com For a molecule like this compound, which contains only carbon and hydrogen, standard basis sets like 6-31G are often a good starting point. reddit.com

Basis set optimization is a critical step to ensure a balance between computational cost and accuracy. nih.gov Larger basis sets, like triple-ζ or quadruple-ζ, provide more accurate results but are computationally more demanding. nih.gov For specific systems, it may be necessary to augment standard basis sets with diffuse functions (+) for describing anions or excited states, or with multiple polarization functions (e.g., 3df, 2p) to accurately model bonding. gaussian.com The selection of an appropriate basis set, such as the aug-cc-pVTZ, has been shown to yield accurate predictions for properties like dipole moments and polarizabilities. rowleygroup.net A system-specific optimization might be undertaken to fine-tune the basis functions for the particular electronic environment of this compound, ensuring a more reliable description of its properties. nih.gov

Molecular Modeling and Simulation of this compound Reactions

Molecular modeling and simulation techniques allow for the investigation of chemical reactions in silico. youtube.com These methods can be used to explore reaction pathways, determine the energies of reactants, products, and transition states, and understand the dynamics of the transformation process. wikipedia.org

Reaction dynamics is the study of individual chemical events on atomic length and short time scales. wikipedia.org Computational methods, such as molecular dynamics (MD) simulations, can track the movement of atoms over time by integrating Newton's equations of motion. youtube.com This provides a detailed picture of the reaction trajectory.

The following table provides a hypothetical energy profile for a dehydrogenation reaction of a this compound isomer.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Catalyst) | 0.0 |

| Transition State | +25.5 |

| Products (Dibenzylvinylbenzene + H₂ + Catalyst) | -10.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

The transition state (TS) is the highest energy point on the minimum energy path between reactants and products. youtube.comyoutube.com Identifying and characterizing the TS is crucial for understanding a reaction's mechanism and calculating its rate, as it represents the primary energy barrier that must be overcome. youtube.com

Computational methods are used to locate the TS on the potential energy surface. youtube.com This is typically achieved through optimization algorithms designed to find saddle points, which are energy minima in all directions except one (the reaction coordinate). youtube.comscm.com Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. youtube.comscm.com The free energy of the transition state relative to the reactants determines the activation barrier. youtube.com

Computational Approaches in Structure-Reactivity Relationship Studies

Computational methods are instrumental in developing quantitative structure-reactivity relationships (QSRR), which correlate the chemical structure of a molecule with its reactivity. chemrxiv.org By calculating a series of molecular descriptors for this compound and its derivatives, models can be built to predict their behavior in chemical reactions. chemrxiv.orgnih.gov

These studies often rely on descriptors derived from DFT calculations, such as orbital energies, atomic charges, and electrostatic potentials. mdpi.comnih.gov For example, the effect of different substituent groups on the ethyl or benzyl (B1604629) moieties of this compound could be systematically studied. By calculating how these substitutions alter the electronic properties (e.g., making a particular site more electron-rich or electron-poor), predictions can be made about how the reaction rate or selectivity might change. nih.gov These computational models help to understand the underlying mechanisms of reactivity and can accelerate the discovery of molecules with desired properties by reducing the need for extensive experimental screening. chemrxiv.orgnih.gov

Dibenzylethylbenzene in Catalysis Research

Role as a Reactant or Solvent in Catalytic Processes

In the landscape of LOHC technology, dibenzylethylbenzene is primarily encountered as a component within complex mixtures rather than as a standalone solvent or primary reactant. researchgate.netrepec.orgresearchgate.net Its behavior is intrinsically linked to the catalytic processes designed for the primary LOHC molecule, dibenzyltoluene.

Dibenzyltoluene, used as a thermal fluid and LOHC, is not a single compound but a mixture of isomers. mdpi.com These commercial mixtures can also contain related aromatic compounds like dibenzylbenzene and this compound. researchgate.netrepec.orgresearchgate.net When this mixture undergoes catalytic hydrogenation to store hydrogen, all unsaturated aromatic components, including this compound, are hydrogenated. researchgate.netrepec.orgresearchgate.net

The process involves reacting the LOHC mixture with hydrogen in the presence of a catalyst, typically under elevated temperature and pressure, to achieve saturation of the aromatic rings. uniovi.es Research has focused on understanding the kinetics of this complex hydrogenation process, which requires modeling the behavior of all components, including DBEBE, to develop reliable energy storage systems. researchgate.netrepec.org The goal is to convert the hydrogen-lean oil (like H0-DBT) into its perhydrogenated (hydrogen-rich) form (H18-DBT). researchgate.netmdpi.com

Catalyst Design and Engineering for this compound Transformations

The development of effective catalysts is crucial for the viability of LOHC technology. Research in this area focuses on creating materials that are active, stable, and selective for the hydrogenation of complex aromatic mixtures that include this compound.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are standard in LOHC applications due to their stability and ease of separation. baranlab.orguprm.edu For the hydrogenation of dibenzyltoluene and its associated compounds, noble metal catalysts are often employed. numberanalytics.comnsf.gov

Ruthenium-based catalysts, particularly ruthenium supported on alumina (B75360) (Ru/Al2O3), have been identified as highly active and effective for the hydrogenation of aromatic compounds, including the DBT mixtures containing DBEBE. researchgate.netrepec.orguniovi.esnumberanalytics.com These catalysts are favored for their high activity under the conditions required for LOHC hydrogenation. numberanalytics.com Studies have examined the influence of various reaction parameters such as temperature, pressure, and catalyst concentration using Ru/Al2O3 to optimize the hydrogenation process. researchgate.netresearchgate.net Other noble metals like platinum and rhodium are also active but ruthenium is often highlighted for aromatic hydrogenation. numberanalytics.com

Table 1: Common Heterogeneous Catalysts for Aromatic Hydrogenation

| Catalyst | Support Material | Key Characteristics |

|---|---|---|

| Ruthenium (Ru) | Alumina (Al2O3), Carbon (C) | Highly active and selective for aromatic ring hydrogenation. numberanalytics.com |

| Platinum (Pt) | Alumina (Al2O3), Carbon (C) | Highly active, but can be more expensive than other options. numberanalytics.comulisboa.pt |

| Rhodium (Rh) | Alumina (Al2O3), Carbon (C) | Also highly active and selective. numberanalytics.com |

This table summarizes common catalysts used for the hydrogenation of aromatic compounds relevant to LOHC systems.

Understanding the relationship between a catalyst's structure and its performance is a core aspect of catalysis research. rsc.orgucsb.edu For LOHC systems involving this compound, this means investigating how the physical and chemical properties of the catalyst, such as metal particle size and the nature of the support, affect hydrogenation rates and selectivity.

For instance, the interaction between the metal nanoparticles (like ruthenium) and the support material (like alumina) can create an "electronic metal-support interaction" (EMSI). acs.orgresearchgate.net This interaction can alter the electronic properties of the metal, influencing how it activates reactants and thereby affecting both the activity and selectivity of the catalyst. acs.orgnih.gov Research has shown that for Ru/Al2O3 catalysts, tailoring the metal particle size can control the electronic structure, which in turn regulates the energy barriers for desired reactions versus undesired side reactions. acs.org The goal is to design catalysts with optimized surface structures and electronic properties to efficiently and selectively hydrogenate all components of the LOHC mixture, including this compound. repec.orgresearchgate.netrsc.org

The principles of green chemistry are increasingly being applied to the synthesis of catalytic materials to create more sustainable and environmentally friendly processes. sciengine.com This involves using less hazardous substances, reducing waste, and employing milder reaction conditions.

For catalysts relevant to hydrogenation processes, green synthesis methods are being explored. These can include using water as a solvent, employing biological substrates or plant extracts as reducing and stabilizing agents, and developing one-pot synthesis techniques that reduce the number of steps and materials required. mdpi.comrsdjournal.orgmdpi.com For example, research has demonstrated the synthesis of palladium nanoparticles using chitosan, a biopolymer, as a stabilizer. mdpi.com Another study reported an eco-friendly approach for synthesizing gold nanoparticles using a yeast strain, which then served as efficient catalysts for hydrogenating nitroaromatics. nih.gov While these examples may not directly involve this compound, the principles and methods are transferable to the synthesis of catalysts like ruthenium and platinum on alumina supports, aiming to make the entire LOHC life cycle, including catalyst production, more sustainable. mdpi.comrsdjournal.org

Advanced Catalytic Applications and Future Outlook

This compound (DBEB) is a significant component in advanced catalysis research, primarily as part of a mixture with Dibenzyltoluene (DBT) in Liquid Organic Hydrogen Carrier (LOHC) systems. repec.orgresearchgate.net These systems offer a promising method for the safe storage and transportation of hydrogen. mdpi.comnih.gov The core of this technology lies in the reversible catalytic hydrogenation and dehydrogenation cycles. nih.gov Advanced catalytic applications focus on enhancing the efficiency, kinetics, and economic viability of these cycles.

The hydrogen-lean form, a mixture including DBEB and DBT, is catalytically hydrogenated for storage, and the resulting hydrogen-rich, perhydrogenated form (containing perhydro-dibenzylethylbenzene) releases hydrogen through catalytic dehydrogenation for use. mdpi.com Research is heavily focused on developing sophisticated catalysts to optimize these processes, particularly the endothermic dehydrogenation step, which is crucial for hydrogen release. nih.govmdpi.com

Detailed Research Findings

Recent research has concentrated on improving the performance of catalysts for the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT), the hydrogen-rich carrier which contains the perhydrogenated form of DBEB. Platinum (Pt) supported on alumina (Al₂O₃) is a commonly used catalyst for this reaction. mdpi.comresearchgate.net However, efforts are ongoing to enhance its activity and stability.

One advanced approach involves modifying the catalyst support. For instance, treating the alumina support with H₂ and O₂ plasma has been shown to alter the surface hydroxyl groups and oxygen vacancies. acs.org Modifying these surface properties can promote hydrogen spillover and increase the proportion of active Pt(0) sites, which benefits both hydrogenation and dehydrogenation activity and improves the long-term cycle performance of the catalyst. acs.org

Another key area of advancement is the use of dopants. Studies have investigated modifying Pt/Al₂O₃ catalysts with metals like Magnesium (Mg) and Zinc (Zn) to boost dehydrogenation performance. In one study, a Mg-doped Pt/Al₂O₃ catalyst demonstrated superior performance in the dehydrogenation of H18-DBT in a batch reactor at 300 °C. It achieved a degree of dehydrogenation (DoD) of 100% and a productivity of 1.84 gH₂/gPt/min. mdpi.com This highlights the potential of catalyst modification to significantly improve hydrogen release rates.

The following data table summarizes the performance of various modified catalysts in the dehydrogenation of H18-DBT.

Table 1: Performance of Modified Pt/Al₂O₃ Catalysts in H18-DBT Dehydrogenation

| Catalyst | Dopant | Degree of Dehydrogenation (DoD) (%) | Productivity (gH₂/gPt/min) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Pt/Al₂O₃ | None | 98.9 | 1.80 | 98.9 | mdpi.com |

| Pt/Mg-Al₂O₃ | Mg | 100 | 1.84 | 99.9 | mdpi.com |

Conditions: Batch reactor, 300 °C, 6-hour reaction time.

Future Outlook

The future of catalysis research involving this compound within LOHC systems is aimed at overcoming several key challenges to enable widespread industrial application. nih.gov A primary goal is the development of high-performance, low-cost catalysts. nih.gov While platinum-group metals are highly effective, their high cost is a significant barrier. mdpi.com Consequently, there is a strong research focus on non-noble metal catalysts such as those based on Nickel, Molybdenum, or Copper, which could offer enhanced economic viability. researchgate.net

Improving catalyst stability and selectivity over many hydrogenation-dehydrogenation cycles is another critical objective. The development of robust catalyst supports and the optimization of metal-support interactions are central to preventing deactivation and minimizing the formation of unwanted by-products. mdpi.comacs.org

Furthermore, the future of this field extends beyond the catalyst itself to the entire reactor and process design. acs.org Innovations in reactor technology and the integration of renewable energy sources are being explored. Electrification of the catalytic processes, using techniques like microwave-assisted or plasma-assisted catalysis, offers the potential for lower operating temperatures and higher energy efficiency. acs.org The development of reliable kinetic models for the catalytic reactions involving the DBEB-containing mixture is also crucial for optimizing reactor design and operation under dynamic conditions, which is relevant for coupling with intermittent renewable energy sources. repec.orgwikipedia.org Continued advancements in these areas are expected to push LOHC technology, and the role of compounds like this compound within it, closer to large-scale implementation in a future hydrogen economy. mdpi.comnih.gov

Dibenzylethylbenzene in Materials Science and Polymer Chemistry Research

Dibenzylethylbenzene in Advanced Functional Materials Development

Research involving this compound has been concentrated on its properties for use in specialized, high-performance applications, namely as a model fluid in lubrication science and as a component in hydrogen storage systems.

This compound has been investigated for its utility in two primary areas:

Liquid Organic Hydrogen Carriers (LOHC): DBEB has been identified as a component within commercial dibenzyltoluene (DBT) mixtures, which are studied as potential liquid organic hydrogen carriers. researchgate.netresearchgate.net These systems store hydrogen through catalytic hydrogenation, offering a method for the safe and dense storage of hydrogen under ambient conditions. researchgate.netresearchgate.net Research has been conducted on the catalytic hydrocarbon saturation of mixtures containing this compound using ruthenium-based catalysts to understand the kinetics and mechanisms of the hydrogenation process. researchgate.netresearchgate.netresearchgate.net

Model Lubricant Fluid: Due to its nature as a pure hydrocarbon, DBEB has been used as a model lubricant in fundamental rheological studies. polymerphysics.net Its well-defined properties allow researchers to test and validate theories of elastohydrodynamic lubrication (EHL) and compare data from friction measurements with direct viscometer measurements. mdpi.com

The primary chemical modification of this compound reported in the scientific literature is its hydrogenation as part of LOHC systems. There is currently no significant research focused on using DBEB as a precursor for the design and synthesis of other distinct, novel functional materials.

Rheological Properties and Applications in Lubrication Science

The rheological properties of this compound are its most studied characteristic, making it a benchmark fluid in lubrication science. It has been central to studies aiming to understand the relationship between a lubricant's flow curve (viscosity versus shear rate) and its traction curve (friction versus slip). mdpi.com

In the 1980s, Hirst and Moore published research on the rheological properties of DBEB. mdpi.com Subsequent studies have used this compound to demonstrate that assumptions made in classical EHL theory can be flawed. For instance, comparing traction curve data with direct viscometer measurements of DBEB showed that the Newtonian limit can be significantly understated by friction-based measurements, with discrepancies of up to an order-of-magnitude reported at certain shear stress levels. mdpi.com

The study of DBEB's rheological behavior under high pressure is crucial for understanding its performance as a lubricant. Research has analyzed its pressure-viscosity response to build more accurate constitutive equations for lubricants. polymerphysics.net The data gathered from DBEB helps refine models that predict lubricant behavior in demanding applications.

Below is a table summarizing rheological parameters for this compound (DBEB) derived from a traction curve fit using the modified Carreau equation, as reported in a 2022 study. mdpi.com

| Parameter | Value | Unit | Conditions | Source |

|---|---|---|---|---|

| G | 3535 | kPa | Derived from Carreau fit to traction data at 75°C and an average pressure of 235 MPa. | mdpi.com |

| n (Power Law Index) | 0.541 | - | ||

| η₀ (Low-Shear Viscosity) | 32 | Pa·s |

Constitutive Equation Derivation and Analysis

In the field of tribology, particularly in elastohydrodynamic lubrication (EHL), the development and use of accurate constitutive equations are fundamental to predicting the behavior of lubricants under the extreme pressures and shear rates experienced in contacting machine elements. A constitutive equation describes the relationship between stress, strain, and their rates of change in a material. For lubricants, this often involves modeling their viscoelastic and viscoplastic behavior.

Research into the rheological properties of this compound (DBEB) has led to the derivation of a constitutive equation that characterizes its behavior under EHL conditions. A key approach in this area involves extracting the constitutive equation from experimental traction data. A traction curve, which plots the relationship between the average shear stress and the apparent shear rate in an EHL contact, provides valuable information about the lubricant's response to shear under high pressure.

One of the foundational models used to describe the behavior of lubricants like DBEB is the viscoelastic-plastic model. Early work by Bair and Winer in 1980 provided significant insights into the rheological properties of DBEB. mdpi.com Their research demonstrated that at high pressures, lubricants can exhibit a limiting shear stress, a concept central to the development of subsequent constitutive equations.

A more recent analysis by Bair (2022) further elucidates the process of deriving a constitutive equation for DBEB from a traction curve. mdpi.com The study emphasizes that a traction curve is not a direct representation of a rheological flow curve due to the non-uniform pressure and shear stress distribution within the EHL contact. mdpi.comresearchgate.net However, by employing quantitative EHL analysis, it is possible to extract the true constitutive behavior of the lubricant.

The derived constitutive equation for this compound typically takes a form that accounts for its viscoelastic properties, often incorporating parameters such as the low-shear viscosity, the limiting shear modulus, and the limiting shear stress. pradeepkguptainc.com The general form of a viscoelastic constitutive equation can be expressed as a relationship between the shear rate, shear stress, and the rate of change of shear stress. For instance, a simplified Maxwell model modified for a limiting shear stress, as proposed by Bair and Winer, can be represented as:

Where:

γ˙ is the shear rate.

G is the shear modulus.

τ is the shear stress.

F(τ) is a nonlinear viscous function that describes the flow behavior and incorporates the limiting shear stress, τL. aip.org

The analysis involves fitting this type of model to the experimentally obtained traction data for DBEB. The parameters of the constitutive equation are adjusted until the predicted traction curve matches the experimental results over a range of operating conditions. This process allows for the determination of the lubricant's fundamental rheological properties under high pressure.

The following table presents a conceptual representation of the parameters that would be derived from such an analysis for a lubricant like DBEB.

| Rheological Parameter | Symbol | Typical Value Range for a Model Lubricant | Significance |

|---|---|---|---|

| Low-Shear Viscosity | η₀ | 0.01 - 1 Pa·s (at ambient pressure) | Determines the lubricant's resistance to flow under low shear conditions. |

| Pressure-Viscosity Coefficient | α | 10 - 30 GPa⁻¹ | Describes the exponential increase of viscosity with pressure. numberanalytics.com |

| Limiting Shear Stress | τₗ | 5 - 15 MPa | The maximum shear stress the fluid can sustain in a viscoplastic state. aip.org |

| Shear Modulus | G | 0.1 - 1 GPa | Represents the elastic stiffness of the lubricant in the viscoelastic regime. pradeepkguptainc.com |

Elastohydrodynamic Lubrication (EHL) Studies Involving this compound

This compound (DBEB) has been utilized as a model lubricant in numerous elastohydrodynamic lubrication (EHL) studies due to its well-defined chemical structure and properties, which simplifies the analysis and interpretation of experimental results. polymerphysics.net EHL is a lubrication regime that occurs in highly loaded, non-conformal contacts, such as those found in gears and rolling element bearings, where the elastic deformation of the contacting surfaces and the pressure-induced increase in lubricant viscosity play crucial roles. geartechnology.com

EHL studies involving DBEB often focus on measuring two key parameters: film thickness and traction. These measurements are typically conducted using specialized test rigs, such as ball-on-disc or twin-disc machines, which allow for precise control of load, speed, and temperature.

Film Thickness Studies:

The primary objective of film thickness measurements is to verify the predictive models for EHL film formation. The thickness of the lubricant film separating the contacting surfaces is critical for preventing wear and reducing friction. In studies with DBEB, optical interferometry is a common technique used to measure the film thickness with high accuracy.

Research findings from these studies contribute to the validation and refinement of EHL film thickness equations. These equations typically relate the central and minimum film thicknesses to the operating conditions (speed, load) and the lubricant's properties (viscosity, pressure-viscosity coefficient). The behavior of DBEB under varying conditions helps to confirm the fundamental principles of EHL, such as the role of the piezoviscous effect in the inlet zone of the contact in establishing the film thickness. researchgate.net

Traction Studies:

Traction studies in EHL measure the friction force transmitted through the lubricant film as a function of the slide-to-roll ratio (the ratio of the sliding velocity to the entrainment velocity). The resulting traction curves provide deep insights into the non-Newtonian rheology of the lubricant under the extreme conditions of the EHL contact.

For DBEB, traction experiments have been instrumental in understanding its viscoelastic and viscoplastic behavior. mdpi.com At low slide-to-roll ratios, the traction curve is often linear, which corresponds to the viscoelastic response of the lubricant. As the slide-to-roll ratio increases, the traction reaches a plateau, indicating that the lubricant has reached its limiting shear stress. pradeepkguptainc.com

The data obtained from these traction experiments are crucial for developing and validating the constitutive equations discussed in the previous section. The following interactive data table illustrates typical data that would be collected in an EHL traction study of DBEB.

| Operating Condition | Parameter | Value | Unit |

|---|---|---|---|

| Contact Conditions | Hertzian Pressure | 1.0 | GPa |

| Entrainment Speed | 0.5 | m/s | |

| Temperature | 40 | °C | |

| Slide-to-Roll Ratio | 0.1 | - | |

| Measured Results | Central Film Thickness | 0.25 | μm |

| Traction Coefficient | 0.06 | - |

These EHL studies on this compound have significantly contributed to the broader understanding of lubricant rheology under high pressure and the fundamental mechanisms of friction and film formation in lubricated contacts. uni-hannover.de

Environmental Fate and Transformation Research of Dibenzylethylbenzene

Kinetic Studies of Dibenzylethylbenzene Degradation Rates

Kinetic studies are essential for quantifying the rate at which a compound degrades in the environment. For PAHs, degradation kinetics are often complex and influenced by various factors, including the compound's structure, concentration, bioavailability, and environmental conditions such as temperature, pH, and the presence of other organic matter. iwaponline.comresearchgate.net

The biodegradation of PAHs in soil and sediment systems often follows a biphasic pattern. Initially, a rapid degradation phase occurs, corresponding to the breakdown of the easily accessible and bioavailable fraction of the compound. This is followed by a much slower degradation phase, attributed to the fraction of the compound that is strongly sorbed to soil particles or sequestered in micropores, making it less available to microorganisms. researchgate.net This behavior can be modeled using first-order kinetics, often with two distinct rate constants representing the fast and slow phases. iwaponline.comresearchgate.net

| PAH Compound | Number of Rings | Degradation Rate Constant (k) (day-1) | Half-life (t1/2) (days) |

| Naphthalene | 2 | 0.1 - 0.5 | 1.4 - 6.9 |

| Phenanthrene | 3 | 0.05 - 0.2 | 3.5 - 13.9 |

| Pyrene | 4 | 0.01 - 0.08 | 8.7 - 69.3 |

| Benzo[a]pyrene | 5 | 0.001 - 0.02 | 34.7 - 693 |

| Note: The data in this table are representative values from various studies on PAH biodegradation and are intended for illustrative purposes. Actual rates for this compound may vary depending on specific environmental conditions. iwaponline.comacs.org |

Modeling and Prediction of Environmental Behavior

Environmental models are valuable tools for predicting the fate, transport, and potential exposure of chemicals like this compound. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its distribution and persistence in different environmental compartments (air, water, soil, sediment). acs.orgacs.org

For PAHs, multimedia fugacity models are commonly used. These models are based on the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase. By equating the fugacity in different environmental compartments, the model can predict the equilibrium distribution of the chemical. acs.org These models can incorporate various transformation processes, including photo-oxidation and biodegradation, by including reaction rate constants. acs.org

Chemical transport models (CTMs), such as GEOS-Chem, are used to simulate the long-range atmospheric transport of PAHs. acs.org These models consider emissions, atmospheric chemistry (including photo-oxidation), deposition, and transport by wind to predict concentrations in the atmosphere and deposition to land and water surfaces. acs.org

To model the environmental behavior of this compound, key input parameters would include its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa). Degradation rate constants for photo-oxidation and biodegradation in various media would also be required. Given the lack of specific experimental data for this compound, these parameters are often estimated using quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with its properties and reactivity. Machine learning models are also being developed to predict the influence of PAHs on microbial communities and identify potential degrading bacteria. nih.gov

Advanced Research Directions and Future Perspectives on Dibenzylethylbenzene

Integration of Multiscale Simulations in Dibenzylethylbenzene Research

The advancement of computational methods is providing unprecedented insight into the behavior of materials at various scales, from the atomic to the macroscopic. For this compound, multiscale simulations are becoming an indispensable tool for understanding its fundamental properties and predicting its performance in various applications.

At the molecular level, techniques like ab initio simulations and Density Functional Theory (DFT) can be used to study the electronic structure and intrinsic properties of DBEB isomers. numberanalytics.comarxiv.orgmdpi.com This information is crucial for understanding reaction mechanisms, such as hydrogenation and dehydrogenation, which are central to its use as a LOHC. repec.org Molecular Dynamics (MD) simulations build upon this by modeling the collective behavior of DBEB molecules, offering insights into thermophysical properties like viscosity and thermal conductivity under different temperatures and pressures. grenoble-inp.frarxiv.org

Bridging the gap to the macroscopic world, continuum models such as Finite Element (FE) analysis and Computational Fluid Dynamics (CFD) can simulate the behavior of DBEB in bulk systems like heat exchangers or catalytic reactors. grenoble-inp.frefce.info A key challenge and a significant area of future research is the seamless integration of these different scales. tytlabs.co.jp For instance, parameters derived from MD simulations can be fed into CFD models to create more accurate representations of fluid flow and heat transfer. grenoble-inp.fr This integrated approach can accelerate the design of more efficient systems by reducing the need for extensive physical experimentation. nih.gov Research has already utilized micro-kinetic models based on the Langmuir–Hinshelwood mechanism to understand the catalytic hydrogenation of DBEB mixtures, demonstrating the power of combining experimental data with computational modeling. repec.org

Table 1: Multiscale Simulation Techniques in this compound Research

| Simulation Scale | Technique | Research Focus | Potential Insights |

|---|---|---|---|

| Atomic/Molecular | Ab initio, Density Functional Theory (DFT) | Electronic structure, reaction energetics | Reaction mechanisms, catalyst design, optical properties. numberanalytics.comarxiv.org |

| Mesoscopic | Molecular Dynamics (MD), Monte Carlo (MC) | Thermophysical properties, fluid structure | Viscosity, thermal conductivity, diffusion coefficients, phase behavior. numberanalytics.comarxiv.org |

| Macroscopic | Computational Fluid Dynamics (CFD), Finite Element (FE) | Fluid flow, heat and mass transfer in devices | Reactor design, heat exchanger efficiency, system optimization. grenoble-inp.frefce.info |

Novel Synthetic Methodologies and Process Intensification

The synthesis of this compound, typically through Friedel-Crafts alkylation reactions, is a well-established process. However, future research is focused on developing more sustainable, efficient, and cost-effective synthetic routes. This involves exploring novel catalysts to improve selectivity towards desired isomers and minimize the formation of byproducts.

Process intensification (PI) represents a paradigm shift in chemical manufacturing, aiming for technologies that are substantially smaller, cleaner, and more energy-efficient. epicsysinc.comresearchgate.net For DBEB production, PI could involve the use of microreactors or membrane reactors. mdpi.com These technologies offer significantly higher surface-area-to-volume ratios, leading to enhanced heat and mass transfer, which can dramatically improve reaction rates and selectivity. researchgate.net

Another key area is the move from batch to continuous processing. efce.info Continuous flow reactors, such as milli-structured packed bed reactors, can offer better control over reaction parameters, leading to a more consistent product quality and improved safety. efce.info The integration of reaction and separation steps, such as in reactive distillation, is another promising PI method that could reduce capital costs and energy consumption in DBEB production. epicsysinc.com

Emerging Analytical Techniques for this compound Characterization

Accurate characterization of this compound, including its isomeric composition and the presence of impurities or degradation products, is critical for quality control and for understanding its behavior in applications. While standard techniques like Gas Chromatography (GC) are widely used, emerging methods promise greater resolution, speed, and sensitivity. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides enhanced separation of complex mixtures, which is particularly useful for resolving the various isomers of DBEB and related compounds found in commercial heat transfer fluids. numberanalytics.com When coupled with mass spectrometry (GC-MS or GCxGC-MS), it allows for detailed structural elucidation of each component. researchgate.netnumberanalytics.com

For studying DBEB in LOHC systems, the determination of the degree of hydrogenation (DoH) is crucial. researchgate.net While GC is used for this, researchers are developing novel and faster methods. researchgate.netbg.ac.rs Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy are being used to characterize pure synthesized isomers to confirm peak attribution in chromatograms. researchgate.net In situations where commercial standards are unavailable, novel experiment-based numerical calibration methods have been developed to enable quantitative analysis. repec.orgbg.ac.rs

Table 2: Advanced Analytical Methods for this compound

| Technique | Abbreviation | Application | Advantage |

|---|---|---|---|

| Two-Dimensional Gas Chromatography | GCxGC | In-depth compositional analysis of complex DBEB mixtures. numberanalytics.com | Superior separation power for isomers and impurities. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and structural analysis of components. researchgate.netnumberanalytics.com | Provides molecular weight and fragmentation patterns for identification. |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of DBEB and its hydrogenated/dehydrogenated forms. nih.govhilarispublisher.com | Suitable for non-volatile or thermally sensitive compounds. |

Expanding Applications in Energy and Sustainable Technologies

While this compound is established as a heat transfer fluid, its potential in emerging energy and sustainable technologies is a major driver of current research.